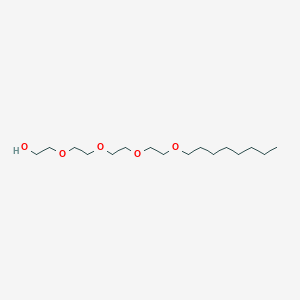

TETRAETHYLENE GLYCOL MONOOCTYL ETHER

Descripción general

Descripción

(Hidroxietilóxilo)Tri(Etilóxilo)Octano es un compuesto orgánico sintético que pertenece a la clase de los glicoles de polietileno. Está compuesto por un grupo hidroxietilóxilo seguido de un grupo trietiloxilo y un grupo octano. Este compuesto es un líquido incoloro con un olor suave e insoluble en agua .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (Hidroxietilóxilo)Tri(Etilóxilo)Octano implica la reacción de octanol con óxido de etileno en presencia de un catalizador básico. La reacción procede a través de una serie de etapas de etoxilación, donde el óxido de etileno se añade al grupo hidroxilo del octanol, formando el compuesto deseado. Las condiciones de reacción suelen incluir un rango de temperatura de 100-150°C y una presión de 1-2 atmósferas .

Métodos de producción industrial: La producción industrial de (Hidroxietilóxilo)Tri(Etilóxilo)Octano sigue una ruta sintética similar a la descrita anteriormente. El proceso se lleva a cabo en reactores a gran escala con monitoreo continuo de los parámetros de reacción para asegurar un alto rendimiento y pureza. El producto final se purifica mediante destilación y filtración para eliminar cualquier material de partida sin reaccionar y subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones: (Hidroxietilóxilo)Tri(Etilóxilo)Octano se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido a temperatura ambiente.

Reducción: Hidruro de aluminio y litio en éter anhidro a bajas temperaturas.

Sustitución: Yoduro de sodio en acetona a temperatura de reflujo.

Productos principales:

Oxidación: Aldehídos o ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Haluros o aminas.

Aplicaciones Científicas De Investigación

Biochemical Applications

Protein Solubilization and Extraction

C8E4 is particularly effective in solubilizing membrane proteins, which are often challenging to extract due to their hydrophobic nature. The compound's non-ionic characteristics allow it to interact favorably with lipid bilayers, facilitating the incorporation of hydrophobic compounds into aqueous environments without significant denaturation of the proteins .

Applications in Mass Spectrometry

In mass spectrometry (MS), C8E4 serves as a detergent that stabilizes biomolecules, particularly during native MS analysis. It helps maintain the native conformation of proteins, enhancing their transfer into the gas phase for accurate analysis .

Case Study: Membrane Protein Analysis

Research has shown that C8E4 enhances the stability and activity of certain enzymes when used as a solubilizing agent. For example, studies involving membrane proteins demonstrated that using C8E4 resulted in higher yields and better structural integrity compared to other surfactants .

Pharmaceutical Applications

Formulation Development

In pharmaceutical formulations, C8E4 is utilized for its ability to solubilize poorly soluble drugs. Its low toxicity profile makes it an attractive option for drug delivery systems, particularly for formulations requiring the stabilization of sensitive biomolecules .

Antimicrobial Properties

C8E4 has demonstrated antimicrobial properties, making it useful in developing formulations aimed at inhibiting microbial growth. Its effectiveness in this area is attributed to its ability to disrupt microbial membranes while preserving the integrity of human cells .

Industrial Applications

Surfactant in Cleaning Products

Due to its surfactant properties, C8E4 is employed in various cleaning products where it acts to lower surface tension and enhance cleaning efficacy. Its compatibility with both aqueous and organic solvents broadens its application scope in industrial cleaning formulations .

Cosmetic Formulations

C8E4 is also used in cosmetic products due to its emulsifying properties. It helps stabilize emulsions and improve the texture of creams and lotions while being gentle on the skin .

Mecanismo De Acción

El mecanismo de acción de (Hidroxietilóxilo)Tri(Etilóxilo)Octano implica su interacción con varios objetivos moleculares. En los sistemas biológicos, puede interactuar con proteínas de membrana, alterando su estructura y función. El compuesto también puede actuar como un surfactante, reduciendo la tensión superficial y mejorando la solubilidad de las moléculas hidrofóbicas .

Compuestos similares:

Polietilenglicol: Similar en estructura pero con diferentes longitudes de cadena.

Polipropilenglicol: Similar en función pero con diferentes propiedades químicas.

Etilenglicol: Un compuesto más simple con menos grupos etiloxilo.

Unicidad: (Hidroxietilóxilo)Tri(Etilóxilo)Octano es único debido a su combinación específica de grupos hidroxietilóxilo y trietiloxilo, que confieren propiedades químicas y físicas distintas. Su capacidad de someterse a múltiples tipos de reacciones químicas y sus aplicaciones en varios campos lo convierten en un compuesto versátil .

Comparación Con Compuestos Similares

Polyethylene Glycol: Similar in structure but with varying chain lengths.

Polypropylene Glycol: Similar in function but with different chemical properties.

Ethylene Glycol: A simpler compound with fewer ethoxy groups.

Uniqueness: (Hydroxyethyloxy)Tri(Ethyloxy)Octane is unique due to its specific combination of hydroxyethyloxy and triethyloxy groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a versatile compound .

Actividad Biológica

Tetraethylene glycol monooctyl ether (C8E4), with the chemical formula C16H34O4 and a molecular weight of 306.44 g/mol, is a non-ionic surfactant known for its unique properties that facilitate the solubilization of membrane proteins and sensitive biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is synthesized through the reaction of octanol with tetraethylene glycol in the presence of an acid catalyst. Its structure allows it to interact favorably with lipid bilayers, making it effective in solubilizing hydrophobic compounds in aqueous environments. The non-ionic nature of C8E4 minimizes adverse interactions with biomolecules, which is particularly valuable in pharmaceutical applications where maintaining the integrity of sensitive proteins is crucial .

Biological Activity

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. Its ability to disrupt microbial membranes makes it useful in formulations aimed at inhibiting microbial growth.

2. Solubilization of Membrane Proteins:

Due to its surfactant properties, C8E4 is employed in biochemical research to solubilize membrane proteins. This capability enhances the stability and activity of certain enzymes when used as a solubilizing agent, facilitating various biochemical assays and applications .

3. Interaction with Biological Membranes:

Studies have shown that this compound interacts effectively with biological membranes, aiding in the incorporation of hydrophobic compounds into aqueous solutions. This characteristic is essential for drug delivery systems and other biotechnological applications .

Comparative Biological Activity

The following table compares this compound with similar compounds based on their molecular weight and key characteristics:

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| This compound (C8E4) | C16H34O4 | 306.44 | Effective solubilizing agent for membrane proteins |

| Tetraethylene glycol monododecyl ether (C12E4) | C20H42O5 | 342.57 | Higher viscosity; better solubilizing capacity |

| Diethylene glycol monohexyl ether (C6E3) | C12H26O3 | 218.34 | Less effective as a surfactant |

Case Studies and Research Findings

Case Study 1: Solubilization Efficiency

A study evaluated the efficiency of various detergents, including this compound, for solubilizing transmembrane proteins. The results indicated that C8E4 provided superior solubilization compared to other commonly used detergents, enhancing protein yield and activity .

Case Study 2: Toxicological Assessment

While this compound is generally considered to have low toxicity, comparative studies with ethylene glycol alkyl ethers have highlighted potential reproductive and developmental toxicity associated with similar compounds. It is crucial to conduct further assessments to ensure safety in various applications, particularly in pharmaceuticals and cosmetics .

Propiedades

IUPAC Name |

2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOZZFHAVXYAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066479 | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-39-0 | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19327-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.